2-Butene, 1,4-dinitro-
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Overview
Description
2-Butene, 1,4-dinitro- is an organic compound with the molecular formula C4H6N2O4 It is a diene with two nitro groups attached to the 1 and 4 positions of the butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1,4-dinitro- can be achieved through the nitration of 2-butene. This involves the reaction of 2-butene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
Industrial production of 2-Butene, 1,4-dinitro- often involves the selective hydrogenation of 2-butyne-1,4-diol. This process uses catalysts such as palladium or nickel to achieve high selectivity and yield. The reaction conditions include temperatures ranging from 50°C to 150°C and hydrogen pressures of 1 to 3 MPa .
Chemical Reactions Analysis
Types of Reactions
2-Butene, 1,4-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amines.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amines such as 2-butene-1,4-diamine.
Substitution: Various substituted butenes depending on the nucleophile used.
Scientific Research Applications
2-Butene, 1,4-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Butene, 1,4-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dinitro-2-butene: Similar structure but different reactivity due to the position of the nitro groups.
2-Butene-1,4-diol: Lacks nitro groups but can be converted to 2-Butene, 1,4-dinitro- through nitration.
2-Butyne-1,4-diol: Precursor for the synthesis of 2-Butene, 1,4-dinitro- through selective hydrogenation.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial use .
Properties
CAS No. |
58473-18-0 |
---|---|
Molecular Formula |
C4H6N2O4 |
Molecular Weight |
146.1 g/mol |
IUPAC Name |
(E)-1,4-dinitrobut-2-ene |
InChI |
InChI=1S/C4H6N2O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2/b2-1+ |
InChI Key |
RTEXYXIMTWPLML-OWOJBTEDSA-N |
SMILES |
C(C=CC[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
C(/C=C/C[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C(C=CC[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
1,4-dinitro-2-butene |
Origin of Product |
United States |
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